molecular formula C22H27N3O4S B5975257 N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[(N'-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B5975257
M. Wt: 429.5 g/mol
InChI Key: RSRKYQYUTANSEK-UHFFFAOYSA-N
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Description

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that features a sulfonamide group, a hydrazinecarbonyl group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as pyridine to neutralize the hydrochloric acid produced during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinamides, and various substituted phenoxy derivatives.

Scientific Research Applications

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbonyl group may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group.

    Ampiroxicam: A sultam with anti-inflammatory properties.

Uniqueness

N-[(N’-Cycloheptylidenehydrazinecarbonyl)methyl]-N-(4-phenoxyphenyl)methanesulfonamide is unique due to its combination of a cycloheptylidenehydrazinecarbonyl group and a phenoxyphenyl group, which imparts distinct chemical and biological properties not found in simpler sulfonamide compounds .

Properties

IUPAC Name

N-(cycloheptylideneamino)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-30(27,28)25(17-22(26)24-23-18-9-5-2-3-6-10-18)19-13-15-21(16-14-19)29-20-11-7-4-8-12-20/h4,7-8,11-16H,2-3,5-6,9-10,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRKYQYUTANSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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